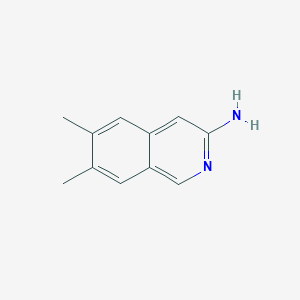

6,7-Dimethylisoquinolin-3-amine

Description

Propriétés

Formule moléculaire |

C11H12N2 |

|---|---|

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

6,7-dimethylisoquinolin-3-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-9-5-11(12)13-6-10(9)4-8(7)2/h3-6H,1-2H3,(H2,12,13) |

Clé InChI |

DUXFKMMRXQOFRJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=CC(=NC=C2C=C1C)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects

- 6,7-Dimethoxyisoquinolin-3-amine (CAS 190728-25-7): Replacing methyl with methoxy groups introduces electron-withdrawing effects, reducing electron density on the aromatic ring. This alters binding affinity in enzymatic assays (e.g., C-Met kinase inhibition) compared to methyl-substituted analogs .

- The dichloro derivative is less lipophilic (predicted logP ~2.8) than the dimethyl compound (logP ~3.2) .

- Isoquinolin-3-amine (CAS 25475-67-6): The parent structure lacks substituents at positions 6 and 7, resulting in lower molecular weight (144.17 g/mol) and reduced steric hindrance. This simplicity may improve synthetic accessibility but decrease metabolic stability .

Physicochemical Properties

Research Implications

The methyl substituents in this compound balance lipophilicity and steric effects, making it a versatile scaffold for optimizing pharmacokinetic profiles. However, its reduced polarity compared to methoxy or hydroxy analogs may necessitate formulation adjustments for in vivo applications. Further studies should explore its activity in kinase panels and toxicity profiles relative to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dimethylisoquinolin-3-amine?

- Methodology : The synthesis of substituted isoquinoline derivatives typically involves cyclization or nucleophilic substitution. For example, 6,7-dimethoxyisoquinoline analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic displacement of halogenated intermediates (e.g., using guanidine or azide reagents) . Key reagents include NaH in DMSO for deprotonation and CuCN for cyanation .

- Key Steps :

Halogenation : Introduce a leaving group (e.g., Cl) at the 1-position of the isoquinoline core.

Nucleophilic substitution : React with amines or azides under controlled temperatures (100–140°C) to install the 3-amine group.

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. How is this compound characterized using spectroscopic methods?

- NMR Analysis : - and -NMR are critical for confirming substitution patterns. For example, methoxy groups in similar compounds show singlet peaks at δ 3.8–4.0 ppm, while aromatic protons in the isoquinoline core appear as doublets (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHN: 173.1079). Discrepancies >5 ppm suggest impurities or incorrect assignments .

- IR Spectroscopy : Amine N-H stretches (3300–3500 cm) and aromatic C=C vibrations (1600 cm) validate functional groups .

Q. What initial biological assays evaluate the bioactivity of this compound?

- Antibacterial Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives of similar isoquinolines target FtsZ, a bacterial cell division protein .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins. Isoquinoline analogs often show IC values >50 µM, indicating selectivity .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions be optimized?

- Issue : Yields for similar reactions range from 27% (CuCN-mediated cyanation) to 84% (SeO-assisted oxidation) .

- Solutions :

- Catalyst Screening : Replace CuCN with Pd-based catalysts (e.g., Pd(dba)/BINAP) to enhance coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature Control : Gradual heating (e.g., 80°C → 140°C) reduces side reactions .

Q. How to address discrepancies in NMR data during structure elucidation?

- Case Study : A 6,7-dimethoxy analog showed unexpected splitting in aromatic protons due to steric hindrance from methyl groups. Re-measuring in deuterated DMSO resolved splitting artifacts .

- Approach :

2D NMR : Use HSQC and HMBC to assign overlapping signals.

Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian).

Q. What strategies improve the antibacterial activity of this compound derivatives?

- Structural Modifications :

- Lipophilicity : Introduce alkyl chains (e.g., methyl or ethyl) to enhance membrane penetration.

- Electron-Withdrawing Groups : Add Cl or F at the 6-position to increase target binding (see 6-chloro analogs with MICs <1 µg/mL) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Enzyme Inhibition : Molecular docking studies suggest that the 3-amine group forms hydrogen bonds with FtsZ’s GTP-binding pocket, disrupting polymerization .

- Cellular Uptake : Radiolabeled analogs (e.g., -methyl) track intracellular accumulation via LC-MS .

Q. How do solvent choices influence reaction pathways in isoquinoline synthesis?

- Polar vs. Nonpolar Solvents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.